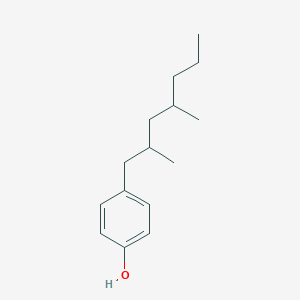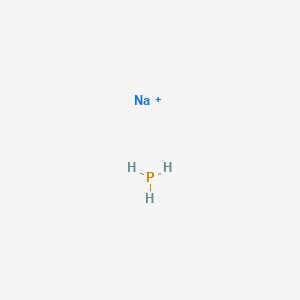
sodium;phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium phosphane, also known as sodium phosphide, is a chemical compound composed of sodium and phosphane. It is represented by the chemical formula NaPH₂. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
准备方法
Sodium phosphane can be synthesized through several methods. One common method involves the reaction of sodium metal with phosphane gas (PH₃) under controlled conditions. This reaction typically occurs at elevated temperatures and in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
[ 2Na + PH₃ \rightarrow 2NaPH₂ ]
In industrial settings, sodium phosphane is often produced by the direct combination of sodium and phosphane gas in a reactor vessel. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
化学反应分析
Sodium phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : Sodium phosphane can be oxidized to form sodium phosphate and hydrogen gas. This reaction is typically carried out using an oxidizing agent such as oxygen or chlorine. [ 2NaPH₂ + O₂ \rightarrow 2NaPO₂ + H₂ ]
-
Reduction: : Sodium phosphane can be reduced to form sodium and phosphane gas. This reaction is typically carried out using a reducing agent such as hydrogen gas. [ 2NaPH₂ + H₂ \rightarrow 2Na + 2PH₃ ]
-
Substitution: : Sodium phosphane can undergo substitution reactions with various halogens to form sodium halides and phosphane gas. [ 2NaPH₂ + Cl₂ \rightarrow 2NaCl + 2PH₃ ]
科学研究应用
Sodium phosphane has several scientific research applications, including:
-
Chemistry: : Sodium phosphane is used as a reagent in various chemical reactions, including the synthesis of organophosphorus compounds and phosphine ligands.
-
Biology: : Sodium phosphane is used in biological research to study the effects of phosphane on cellular processes and enzyme activity.
-
Medicine: : Sodium phosphane is being investigated for its potential use in the treatment of certain medical conditions, such as cancer and bacterial infections.
-
Industry: : Sodium phosphane is used in the production of semiconductors, as a catalyst in chemical reactions, and as a reducing agent in various industrial processes.
作用机制
The mechanism of action of sodium phosphane involves its ability to donate electrons and form covalent bonds with other molecules. This property makes it a useful reagent in various chemical reactions. In biological systems, sodium phosphane can interact with cellular components, such as proteins and enzymes, to modulate their activity and function.
相似化合物的比较
Sodium phosphane can be compared to other similar compounds, such as sodium hydride (NaH) and sodium amide (NaNH₂). While all three compounds contain sodium, they differ in their reactivity and applications:
-
Sodium Hydride (NaH): : Sodium hydride is a strong base and reducing agent used in organic synthesis. It is less reactive than sodium phosphane and is primarily used in deprotonation reactions.
-
Sodium Amide (NaNH₂): : Sodium amide is a strong base and nucleophile used in organic synthesis. It is more reactive than sodium phosphane and is used in various substitution and elimination reactions.
Sodium phosphane is unique in its ability to donate electrons and form covalent bonds with other molecules, making it a versatile reagent in both chemical and biological research.
属性
CAS 编号 |
91230-39-6 |
|---|---|
分子式 |
H3NaP+ |
分子量 |
56.987 g/mol |
IUPAC 名称 |
sodium;phosphane |
InChI |
InChI=1S/Na.H3P/h;1H3/q+1; |
InChI 键 |
IAQWRMIZQAUKEA-UHFFFAOYSA-N |
规范 SMILES |
[Na+].P |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




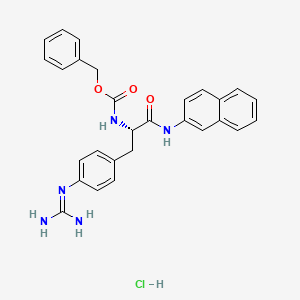
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
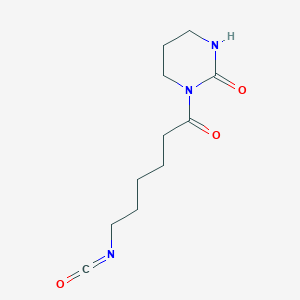

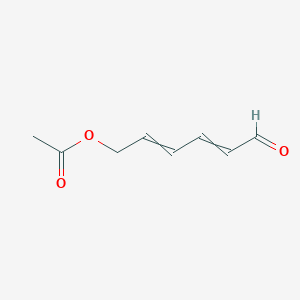

![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
